3-Carboxy-cis,cis-muconate
CAS No.:
Cat. No.: VC1844547
Molecular Formula: C7H3O6-3
Molecular Weight: 183.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3O6-3 |
|---|---|
| Molecular Weight | 183.09 g/mol |
| IUPAC Name | (1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylate |
| Standard InChI | InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13)/p-3/b2-1-,4-3+ |
| Standard InChI Key | KJOVGYUGXHIVAY-BXTBVDPRSA-K |
| Isomeric SMILES | C(=C\C(=O)[O-])\C(=C/C(=O)[O-])\C(=O)[O-] |
| Canonical SMILES | C(=CC(=O)[O-])C(=CC(=O)[O-])C(=O)[O-] |
Introduction
Chemical Identity and Structure
3-Carboxy-cis,cis-muconate is a trianion derived from 3-carboxy-cis,cis-muconic acid, formed by the deprotonation of all three carboxylic acid functions of the parent compound . It serves as a conjugate base of 3-carboxy-cis,cis-muconic acid (PubChem CID: 5280404) . The compound belongs to a class of unsaturated dicarboxylic acids with an additional carboxyl group, giving it unique chemical properties and reactivity patterns in biochemical processes.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, reflecting its structural characteristics and position in biochemical pathways. These alternative names provide important reference points for researchers working across different disciplines.
Table 1: Synonyms of 3-Carboxy-cis,cis-muconate
| Synonym |
|---|
| 3-carboxy-cis,cis-muconate |
| 3-carboxy-cis,cis-muconate(3-) |
| (1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylate |
| beta-Carboxy-cis,cis-muconate |
| cis,cis-Butadiene-1,2,4-tricarboxylate |
Source: PubChem database information
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-carboxy-cis,cis-muconate is essential for comprehending its biological function and potential applications in research and industry. The compound exhibits specific characteristics that determine its behavior in various biochemical environments.
Key Chemical Properties
3-Carboxy-cis,cis-muconate possesses distinctive chemical properties that facilitate its role in bacterial metabolic pathways. Its trianionic nature at physiological pH influences its solubility, reactivity, and interactions with enzymes.
Table 2: Chemical Properties of 3-Carboxy-cis,cis-muconate
| Property | Value |
|---|---|
| Molecular Formula | C7H3O6-3 |
| Molecular Weight | 183.09 g/mol |
| Parent Compound | 3-Carboxy-cis,cis-muconic acid (CID 5280404) |
| Chemical Nature | Trianion |
| Origin | Deprotonation of three carboxylic acid functions |
Source: PubChem database information
Structural Characteristics
The compound's structure features a butadiene backbone with three carboxylate groups, creating a unique spatial arrangement that facilitates specific enzyme interactions. The cis,cis configuration refers to the geometry of the double bonds in the butadiene chain, which is critical for recognition by the enzymes that process this intermediate .
Biochemical Role in Bacterial Metabolic Pathways
3-Carboxy-cis,cis-muconate serves as a key intermediate in the protocatechuate branch of the 3-oxoadipate pathway, which is a central catabolic route for aromatic compound degradation in aerobic bacteria .
The Protocatechuate Pathway
In the protocatechuate branch of the 3-oxoadipate pathway, 3-carboxy-cis,cis-muconate is formed through the ring cleavage of protocatechuate by protocatechuate 3,4-dioxygenase enzymes. This pathway represents one of the principal routes by which aerobic bacteria convert aromatic compounds into central metabolites that can enter the tricarboxylic acid (TCA) cycle .
Cycloisomerization Reactions
A critical step in this pathway involves the cycloisomerization of 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone, catalyzed by specialized enzymes known as 3-carboxy-cis,cis-muconate lactonizing enzymes (CMLEs) . This transformation is essential for the further processing of aromatic compounds and highlights the compound's role as an intermediate rather than an end product.
Enzymatic Interactions and Mechanisms
The interactions between 3-carboxy-cis,cis-muconate and various bacterial enzymes have been extensively studied, providing insights into both the compound's metabolism and the evolution of bacterial degradation pathways.
3-Carboxy-cis,cis-muconate Lactonizing Enzymes (CMLEs)
CMLEs are crucial enzymes that convert 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone through a cycloisomerization reaction. Various bacterial species produce these enzymes with different specificities and catalytic properties .
Table 3: Enzymes That Interact with 3-Carboxy-cis,cis-muconate
| Enzyme | Organism | Key Feature |
|---|---|---|
| ArCMLE1 | Agrobacterium radiobacter S2 | 353 amino acids; converts both 3-carboxy-cis,cis-muconate and 3-sulfomuconate |
| CMLE | Pseudomonas putida | Preference for 3-carboxy-cis,cis-muconate over 3-sulfomuconate |
| CMLE (pcaB2S1) | Hydrogenophaga intermedia S1 | Higher activity with 3-sulfomuconate than 3-carboxy-cis,cis-muconate |
| CMLE (pcaB2S2) | Agrobacterium radiobacter S2 | Higher activity with 3-sulfomuconate than 3-carboxy-cis,cis-muconate |
Source: Compiled from published research findings
Structural Basis of Enzyme Function
The crystal structure of ArCMLE1 from Agrobacterium radiobacter strain S2 has been determined at 2.2 Å resolution, revealing important insights into the enzyme-substrate interaction . This enzyme belongs to the fumarase II family but lacks the C-terminal domain present in other members of this family. Despite this structural difference, ArCMLE1 maintains similar tertiary and quaternary structures and active site architecture to the CMLE from Pseudomonas putida .
An interesting feature of ArCMLE1 is the presence of an arginine residue in the active site instead of the tryptophan found in other CMLEs. This substitution challenges previous proposals suggesting that a hydrophobic environment is necessary for activating the carboxylic nucleophile during lactonization .
Comparative Analysis with Related Compounds
3-Carboxy-cis,cis-muconate vs. 3-Sulfomuconate
Research has shown that CMLEs from bacteria involved in 4-sulfocatechol degradation (classified as "type 2" enzymes) can convert both 3-carboxy-cis,cis-muconate and 3-sulfomuconate, but typically show higher activity with the sulfonated substrate . In contrast, "type 1" CMLEs from the conventional protocatechuate pathway (such as those from Pseudomonas putida) can also convert 3-sulfomuconate but demonstrate a clear preference for 3-carboxy-cis,cis-muconate .
Table 4: Comparative Substrate Preference of Different CMLEs
| Enzyme Type | Primary Substrate | Secondary Substrate | Evolutionary Context |
|---|---|---|---|
| Type 1 CMLEs | 3-carboxy-cis,cis-muconate | 3-sulfomuconate (lower activity) | Evolved primarily for protocatechuate degradation |
| Type 2 CMLEs | 3-sulfomuconate | 3-carboxy-cis,cis-muconate (lower activity) | Specifically adapted for processing sulfonated intermediates |
Source: Derived from enzymatic studies in published research
Research Applications and Significance
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